Ginsenoside F11

Description

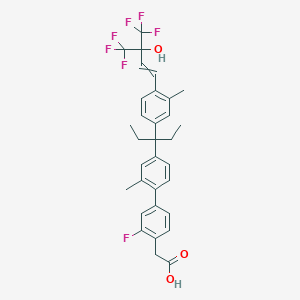

The study of ginsenosides (B1230088), the pharmacologically active compounds in ginseng, represents a vast and intricate field of research. These triterpenoid (B12794562) saponins (B1172615) are credited with the diverse therapeutic properties attributed to ginseng species. This article provides a detailed overview of the chemical compound Ginsenoside F11, examining its place within the broader context of ginsenoside research, its specific significance as an ocotillol-type ginsenoside, and the current status of its preclinical investigation.

Ginsenoside research is a dynamic area of study, with scientists continually isolating and characterizing new compounds and exploring their biological activities. Ginsenosides are broadly classified into two major groups based on their aglycone structure: the dammarane-type and the oleanane-type. The dammarane-type is further subdivided into protopanaxadiols (PPD) and protopanaxatriols (PPT). wikipedia.org A less common but significant group is the ocotillol-type, to which this compound belongs. wikipedia.org

Research has revealed a wide array of potential pharmacological effects of ginsenosides, including neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular benefits. alfachemic.commdpi.comnih.govnih.gov The specific actions of each ginsenoside are often dictated by its unique chemical structure, including the type of aglycone and the number and position of sugar moieties.

This compound, also known as Pseudothis compound, holds a unique position within the ginsenoside family. wikipedia.org It is a characteristic component of American ginseng (Panax quinquefolius) and is not typically found in Asian ginseng (Panax ginseng). wikipedia.org This makes it a key phytochemical marker for distinguishing between these two major ginseng species. nih.gov

Structurally, this compound is an ocotillol-type saponin (B1150181), featuring a distinctive four-ring rigid skeleton. wikipedia.orgresearchgate.net This structural class is characterized by a dammarane (B1241002) skeleton with a tetrahydrofuran (B95107) ring in the side chain. skku.edu The unique stereochemistry and structure of ocotillol-type ginsenosides like F11 are thought to contribute to their specific biological activities.

Preclinical research on this compound has garnered significant attention, with numerous in vitro and in vivo studies exploring its therapeutic potential. Investigations have primarily focused on its neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular effects. alfachemic.com These studies have begun to elucidate the mechanisms of action underlying its observed biological activities, paving the way for further research into its potential applications. The bioavailability of this compound is an important consideration, with studies indicating it may be relatively low due to poor solubility and limited gastrointestinal absorption. alfachemic.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 69884-00-0 |

| Molecular Formula | C42H72O14 |

| Molecular Weight | 801.01 g/mol |

| Appearance | Powder |

| Type | Ocotillol-type ginsenoside |

This table is based on data from multiple sources. nih.govscbt.comusbio.netpharmaffiliates.com

Pre-clinical Research Findings on this compound

| Research Area | Model Used | Key Findings | Proposed Mechanism of Action |

| Neuroprotection | Rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) | Improved motor function, increased tyrosine hydroxylase expression, and elevated dopamine (B1211576) levels. nih.gov | Inhibition of free radical formation and stimulation of endogenous antioxidant release. nih.gov |

| Mouse models of Alzheimer's disease (Aβ1-42 injection and APP/PS1 transgenic mice) | Mitigated learning and memory impairment, inhibited amyloid-β production, and reduced oxidative stress. nih.gov | Inhibition of amyloidogenesis and oxidative stress, with beneficial effects on neuronal function. nih.gov | |

| Rat model of transient cerebral ischemia | Attenuated cognitive deficits, reduced infarct volume, and promoted M2 microglia/macrophage polarization. nih.gov | Regulation of microglia/macrophage polarization towards an anti-inflammatory phenotype. nih.gov | |

| Anti-inflammation | Lipopolysaccharide (LPS)-activated microglial cells (N9) | Suppressed the release of reactive oxygen species (ROS) and pro-inflammatory mediators (NO, PGE2, IL-1β, IL-6, TNF-α). nih.gov | Inhibition of TLR4-mediated TAK1/IKK/NF-κB, MAPKs, and Akt signaling pathways. nih.gov |

| Anti-Cancer | Human prostate cancer cells (DU145) | Inhibited cell viability and induced apoptosis in a time- and concentration-dependent manner. nih.gov | Modification of cancer-related genes associated with cell growth, proliferation, and apoptosis. nih.gov |

| Cardiovascular | General studies on ginsenosides | Potential to lower blood pressure, reduce cholesterol, and improve overall cardiovascular function. alfachemic.comnih.gov | Enhancement of nitric oxide production, leading to vasodilation and improved blood flow. alfachemic.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-fluoro-4-[2-methyl-4-[3-[3-methyl-4-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)but-1-enyl]phenyl]pentan-3-yl]phenyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F7O3/c1-5-29(6-2,24-10-9-21(19(3)15-24)13-14-30(42,31(34,35)36)32(37,38)39)25-11-12-26(20(4)16-25)22-7-8-23(18-28(40)41)27(33)17-22/h7-17,42H,5-6,18H2,1-4H3,(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXAORZDUZDLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)C=CC(C(F)(F)F)(C(F)(F)F)O)C)C2=CC(=C(C=C2)C3=CC(=C(C=C3)CC(=O)O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Biosynthesis of Ginsenoside F11

Natural Occurrence and Source Identification of Ginsenoside F11

Prevalence in Panax quinquefolius L. (American Ginseng)

This compound is found almost exclusively in Panax quinquefolius, commonly known as American ginseng. wikipedia.orgd-nb.infonih.gov While over 100 ginsenosides (B1230088) have been identified in this plant species, F11 is considered a characteristic and significant component. nih.govmdpi.com It contributes to the unique phytochemical profile of American ginseng. The concentration of ginsenosides, including F11, can vary based on factors such as the age of the plant, the part of the plant being analyzed, cultivation methods, and harvesting season. nih.gov

Differentiation from other Ginsenosides (e.g., Ginsenoside Rf) as a Phytochemical Marker

One of the most critical roles of this compound is its use as a phytochemical marker to distinguish American ginseng from its Asian counterpart, Panax ginseng. nih.govnutraceuticalbusinessreview.comsigmaaldrich.com While Asian ginseng contains significant amounts of Ginsenoside Rf, this compound is found in negligible amounts in American ginseng. mdpi.com Conversely, this compound is a notable constituent of American ginseng but is present in only trace amounts in Asian ginseng. mdpi.comnih.gov This distinct difference in the Rf/F11 ratio allows for the accurate identification and differentiation of the two ginseng species. d-nb.infonih.gov Although they have similar retention times in High-Performance Liquid Chromatography (HPLC), they can be effectively identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to unique ions produced during fragmentation. nih.govmdpi.com

Distribution within Plant Tissues

This compound is not uniformly distributed throughout the Panax quinquefolius plant. It has been isolated from various plant parts, including the roots, leaves, and stems. mdpi.commdpi.comresearcher.life Research indicates that the leaves of American ginseng can have a higher total ginsenoside content than the roots. cjnmcpu.com Specifically, the major ginsenosides in the stems and leaves of P. quinquefolius include Rb3, Rd, Re, Rg1, and F11. mdpi.com In the main roots, along with other major ginsenosides, pseudothis compound is also present at significant levels. nih.gov One study noted the concentration of pseudothis compound to be around 6 mg/g in the leaves. nih.gov

Advanced Isolation and Purification Methodologies for this compound

The extraction and purification of this compound from Panax quinquefolius involve sophisticated laboratory techniques to ensure a high degree of purity for research and characterization.

Solvent Extraction and Sample Preparation Techniques

The initial step in isolating this compound involves extraction from the plant material. Common methods include heat-reflux, Soxhlet, and ultrasound-assisted extraction. nih.gov A frequently used method involves crushing the plant material, typically the roots or leaves, and extracting it with an alcohol-based solvent. google.com For instance, a common procedure uses 70-95% ethanol (B145695) with heating and refluxing for several hours. google.com The resulting extract is then concentrated to dryness. nih.gov

Further sample preparation may involve suspending the crude extract in water and partitioning it with different organic solvents to separate compounds based on their polarity. nih.gov Supercritical fluid extraction (SFE) with carbon dioxide and modifiers like methanol (B129727) has also been explored as a more efficient and environmentally friendly alternative to conventional solvent extraction. uwo.ca

Chromatographic Separation Techniques

Following initial extraction, various chromatographic techniques are employed for the separation and purification of this compound. Column chromatography is a fundamental method used in this process. nih.gov One documented method involves the use of silica (B1680970) gel column chromatography with an eluting agent of chloroform (B151607) and methanol, followed by C-18 reversed-phase column chromatography with a methanol-water eluent. google.com

More advanced and efficient techniques such as high-speed countercurrent chromatography (HSCCC) have been successfully used to isolate this compound from the stems and leaves of P. quinquefolius. researcher.lifenih.gov This method, sometimes combined with other techniques like multistage countercurrent chromatography (MRCC), allows for the effective separation of a complex mixture of ginsenosides. researcher.lifenih.gov High-performance liquid chromatography (HPLC) is also a crucial tool for both the analysis and preparative isolation of this compound. jst.go.jpresearchgate.net The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the unambiguous identification and quantification of this compound, even at trace levels. nih.gov

Biosynthetic Pathways and Precursors of this compound

The journey to synthesize this compound begins with the universal building blocks of terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgetals.org These five-carbon units are produced in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways in Ginsenoside Synthesis

The biosynthesis of ginsenosides, including the precursors to F11, primarily relies on the MVA pathway, which operates in the cytoplasm of plant cells. frontiersin.orgetals.orgjscimedcentral.com This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). jscimedcentral.comnih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGR), is a critical regulatory point in the pathway. nih.gov A series of phosphorylation and decarboxylation steps then convert mevalonate into IPP, which can be isomerized to DMAPP. etals.orgjscimedcentral.com

Concurrently, the MEP pathway, located in the plastids, provides an alternative route to IPP and DMAPP. frontiersin.orgjscimedcentral.com This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. frontiersin.org While the MVA pathway is considered the major contributor to ginsenoside biosynthesis, the MEP pathway also plays a role, and the extent of its contribution can be influenced by factors such as the plant's developmental stage and environmental conditions. etals.orgresearchgate.net Studies using inhibitors have shown that the MVA pathway is the predominant source for ginsenoside production in Panax ginseng. etals.org

The initial precursor for triterpenoid (B12794562) synthesis, 2,3-oxidosqualene (B107256), is formed from the head-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules, which are themselves derived from the condensation of IPP and DMAPP units. etals.org

Enzymatic Conversion Mechanisms: Oxidosqualene Cyclases (OSCs), Cytochrome P450s (CYP450s), and UDP-Glycosyltransferases (UGTs)

The diversification of the triterpenoid backbone begins with the cyclization of 2,3-oxidosqualene, a crucial step catalyzed by oxidosqualene cyclases (OSCs). nih.govmdpi.com In the context of ginsenoside synthesis, dammarenediol-II synthase (DS) is a key OSC that converts 2,3-oxidosqualene into dammarenediol-II, the foundational skeleton for most dammarane-type ginsenosides. nih.govoup.com

Following cyclization, the dammarenediol-II core undergoes a series of hydroxylation reactions mediated by cytochrome P450 monooxygenases (CYP450s). oup.comnih.gov These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpene skeleton, leading to the formation of various protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) aglycones. oup.comnih.gov For instance, protopanaxadiol synthase (CYP716A47) hydroxylates dammarenediol-II at the C-12 position to produce PPD, while protopanaxatriol synthase (CYP716A53v2) further hydroxylates PPD at the C-6 position to yield PPT. oup.comnih.govnih.gov

The final and most diversifying step in ginsenoside biosynthesis is glycosylation, which is catalyzed by UDP-glycosyltransferases (UGTs). nih.govoup.com UGTs transfer sugar moieties, typically glucose from UDP-glucose, to the hydroxyl groups of the aglycone core. nih.govoup.com This process is highly specific and is responsible for the vast array of ginsenosides found in nature. For example, PgUGT74AE2 can transfer a glucose to the C3 hydroxyl group of compound K to form ginsenoside F2, and PgUGT94Q2 can then add another glucose to F2 to produce ginsenoside Rd. nih.govoup.com While the specific UGTs involved in the final steps of this compound synthesis are still under investigation, it is understood that they play a critical role in attaching the specific sugar moieties to the ocotillol-type aglycone. Research has identified UGT genes that are positively correlated with the production of pseudothis compound. cjnmcpu.com

Metabolic Engineering Approaches for this compound Production in Microbial Systems

The low abundance of minor ginsenosides like F11 in Panax species has driven the development of metabolic engineering strategies to produce these valuable compounds in microbial hosts, primarily Saccharomyces cerevisiae (yeast). nih.govresearchgate.net Yeast is an attractive chassis for ginsenoside production due to its inherent MVA pathway, which provides the necessary precursors, and its amenability to genetic modification. nih.gov

Metabolic engineering efforts focus on several key areas. Firstly, enhancing the precursor supply by overexpressing key enzymes in the MVA pathway, such as HMGR, and down-regulating competing pathways like sterol biosynthesis. nih.govnih.gov Secondly, heterologous expression of the plant-derived genes encoding the core biosynthetic enzymes—dammarenediol-II synthase (DS), specific CYP450s, and UGTs—is essential. nih.govresearchgate.netmdpi.com The co-expression of these enzymes in engineered yeast has successfully led to the de novo production of various ginsenosides. nih.govfrontiersin.org For instance, introducing genes for DS and protopanaxadiol synthase into yeast can lead to the production of PPD. nih.gov Subsequent introduction of specific UGTs can then convert these aglycones into desired ginsenosides. nih.gov While the complete heterologous production of this compound in a microbial host has not been fully detailed, the foundational strategies have been established, paving the way for its future synthesis through these advanced biotechnological approaches. nih.govnih.gov

Semi-synthesis and Derivatization Strategies of this compound

Beyond biosynthesis, chemical and enzymatic strategies are employed to access this compound and its derivatives. Semi-synthesis often starts from more abundant ginsenosides, which are chemically or enzymatically converted to the desired target molecule. For ocotillol-type ginsenosides, a key transformation is the formation of the characteristic five-membered epoxy ring at the C-20 position. cjnmcpu.com This can be achieved through chemical methods, such as using m-chloroperoxybenzoic acid (m-CPBA) to epoxidize a suitable precursor. mdpi.com

Derivatization strategies aim to modify the structure of this compound to explore structure-activity relationships or to enhance its properties. These modifications can include altering the glycosylation pattern by adding or removing sugar units using specific enzymes like β-glucosidases or by employing different UGTs. mdpi.commdpi.com Other chemical modifications might involve acylation or benzoylation of the hydroxyl groups to create novel derivatives with potentially altered biological activities. mdpi.com These semi-synthetic and derivatization approaches provide valuable tools for producing sufficient quantities of this compound for research and for generating a library of related compounds for further investigation.

Molecular and Cellular Mechanisms of Action of Ginsenoside F11

Modulation of Intracellular Signaling Pathways by Ginsenoside F11

This compound, an ocotillol-type saponin (B1150181) found in American ginseng (Panax quinquefolius), exerts a range of pharmacological effects by modulating complex intracellular signaling networks. oncotarget.comlktlabs.comresearchgate.net Its interaction with key proteins and cascades influences cellular processes related to inflammation, oxidative stress, and neuroprotection. Research has elucidated its mechanisms of action, highlighting its ability to regulate critical pathways such as MAPKs, PI3K/Akt, NF-κB, PPARγ, CREB/BDNF, and Keap1/Nrf2.

Regulation of MAPKs (e.g., p38, JNK, ERK)

This compound has been shown to be a significant modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in translating extracellular stimuli into cellular responses like inflammation, proliferation, and apoptosis. mdpi.com Specifically, PF11 inhibits the phosphorylation of key MAPK members—p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—in response to inflammatory triggers like lipopolysaccharide (LPS). chemfaces.comnih.govselleckchem.com In studies using LPS-activated microglial cells, PF11 suppressed the activation of these MAPKs, contributing to its anti-neuroinflammatory effects. chemfaces.commdpi.com This inhibition prevents the downstream activation of transcription factors and the production of pro-inflammatory mediators. nih.govjmb.or.kr The regulatory action of PF11 on the MAPK cascade is a central component of its mechanism for mitigating inflammatory responses in various cell types. chemfaces.comfrontiersin.org

Table 1: Research Findings on this compound and MAPK Pathway Modulation

| Cell/Animal Model | Stimulus | Key Findings | Reference(s) |

| N9 Microglial Cells | Lipopolysaccharide (LPS) | PF11 inhibited the LPS-induced phosphorylation of p38, JNK, and ERK. | chemfaces.com, nih.gov |

| Mouse Cortex and Hippocampus | Lipopolysaccharide (LPS) | PF11 mitigated microglial activation by inhibiting MAPK signaling pathways. | mdpi.com, selleckchem.com |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Ginsenosides (B1230088), in general, downregulate the phosphorylation of JNK, ERK, and p38. | jmb.or.kr |

Influence on PI3K/Akt Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a vital pathway that governs cell survival, growth, and proliferation. This compound has been demonstrated to influence this pathway as part of its anti-inflammatory mechanism. chemfaces.comdb-thueringen.denih.gov Research shows that PF11 inhibits the phosphorylation of Akt, a central kinase in this cascade, in LPS-stimulated microglial cells. chemfaces.comnih.govselleckchem.com By suppressing Akt activation, PF11 can attenuate the inflammatory response mediated by activated microglia, thereby protecting neurons from secondary damage. chemfaces.commdpi.com This inhibitory effect on the PI3K/Akt pathway is a key element of the neuroprotective properties attributed to this compound. mdpi.com

Table 2: Research Findings on this compound and PI3K/Akt Pathway Modulation

| Cell/Animal Model | Stimulus | Key Findings | Reference(s) |

| N9 Microglial Cells | Lipopolysaccharide (LPS) | PF11 inhibited the phosphorylation of Akt induced by LPS. | chemfaces.com, nih.gov |

| SH-SY5Y Neuroblastoma Cells | Conditioned medium from activated microglia | PF11 alleviated cell death, a process in which the PI3K/Akt pathway plays a role. | chemfaces.com |

| Mouse Model of Alzheimer's Disease | General | The PI3K/Akt pathway is a critical target for various ginsenosides in exerting neuroprotective effects. | mdpi.com |

Impact on NF-κB and Related Inflammatory Pathways (e.g., NLRP3 Inflammasome)

This compound exerts potent anti-inflammatory effects by significantly impacting the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome. mdpi.comacs.org PF11 has been shown to inhibit the TLR4-mediated NF-κB signaling pathway. lktlabs.comchemfaces.com It suppresses the interaction and expression of TLR4 and its adaptor protein MyD88 in activated microglial cells, which in turn prevents the activation of the TAK1/IKK complex and the subsequent phosphorylation and degradation of IκBα. chemfaces.comnih.gov This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes for mediators like IL-1β, IL-6, and TNF-α. lktlabs.comchemfaces.comselleckchem.com

Furthermore, PF11 has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. nih.govresearchgate.netfrontiersin.org Studies have demonstrated that PF11 can block the activation of the NLRP3 inflammasome, ameliorating neuroinflammation in mouse models. nih.govresearchgate.net This suppression of the NF-κB/NLRP3/IL-1β signaling axis is a key mechanism behind PF11's protective effects in conditions like acute kidney injury and neuroinflammation. acs.org

Table 3: Research Findings on this compound and NF-κB/NLRP3 Pathway Modulation

| Pathway Component | Cell/Animal Model | Key Findings | Reference(s) |

| NF-κB | N9 Microglial Cells | PF11 inhibited the TAK1/IKK/NF-κB signaling pathway by targeting TLR4/MyD88. | chemfaces.com, nih.gov |

| NF-κB | Mouse Model of AKI | PF11 suppressed the NF-κB/NLRP3/IL-1β signaling pathway, reducing inflammatory infiltration. | acs.org |

| NLRP3 Inflammasome | D-galactose-treated Mice | PF11 blocked the activation of the NLRP3 inflammasome and ameliorated neuroinflammation. | nih.gov, researchgate.net |

| NLRP3 Inflammasome | APP/PS1 Mice | PF11 was shown to regulate the Nrf2/ARE/NLRP3 pathway. | frontiersin.org |

Interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Pathway

This compound is recognized as a novel, partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). oncotarget.comchemfaces.comoalib.com PPARγ is a nuclear hormone receptor that acts as a master regulator of adipogenesis and lipid metabolism. chemfaces.comoalib.comsemanticscholar.org As a partial agonist, PF11 activates PPARγ but with more modest activity compared to full agonists like thiazolidinediones. chemfaces.comoalib.com This interaction promotes adiponectin secretion and fat accumulation in adipocytes. oalib.commdpi.com

Significantly, PF11 has also been found to inhibit the obesity-linked phosphorylation of PPARγ at the Ser-273 site by Cdk5. chemfaces.commdpi.comresearchgate.net This inhibitory action is noteworthy because Ser-273 phosphorylation is associated with insulin (B600854) resistance, and its inhibition is a key target for improving metabolic health. chemfaces.comoalib.com By acting as a partial agonist and inhibiting this specific phosphorylation, PF11 modulates PPARγ activity in a distinct manner from other agonists. mdpi.comresearchgate.net

Table 4: Research Findings on this compound and PPARγ Pathway Interaction

| Mechanism of Action | Cell/Animal Model | Key Findings | Reference(s) |

| Partial Agonism | 3T3-L1 Adipocytes | PF11 activates PPARγ with modest adipogenic activity and promotes adiponectin secretion. | chemfaces.com, mdpi.com, oalib.com, semanticscholar.org |

| Phosphorylation Inhibition | 3T3-L1 Adipocytes | PF11 inhibits the phosphorylation of PPARγ at Ser-273 by Cdk5. | chemfaces.com, mdpi.com, researchgate.net |

| Overall Effect | General | Identified as a novel partial PPARγ agonist with potential as a therapeutic agent. | oncotarget.com, selleckchem.com |

Modulation of CREB/BDNF Pathway

The cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) pathway is fundamental for neuronal survival, synaptic plasticity, and cognitive functions. Evidence suggests that this compound positively modulates this pathway. mdpi.comresearchgate.net It has been proposed that PF11 can improve nerve injury and promote neurogenesis by activating the BDNF/TrkB pathway. mdpi.com Research indicates that PF11, along with other ginsenosides, can promote both CREB and BDNF expression. researchgate.net Specifically, PF11 is noted to enhance the expression of TrkB, the primary receptor for BDNF, which is a critical step in initiating the downstream signaling cascade that supports neuronal health and function. researchgate.net

Table 5: Research Findings on this compound and CREB/BDNF Pathway Modulation

| Pathway Component | Cell/Animal Model | Key Findings | Reference(s) |

| BDNF/TrkB | General Neuroprotective Models | PF11 may improve nerve injury and promote neurogenesis by activating the BDNF/TrkB pathway. | mdpi.com |

| CREB and BDNF | Cognitive Impairment Models | PF11 can promote both CREB and BDNF. | researchgate.net |

| TrkB Receptor | Cognitive Impairment Models | PF11 promotes the expression of TrkB, the receptor for BDNF. | researchgate.net |

Activation of Keap1/Nrf2 Pathway

The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulatory system for cellular antioxidant responses. frontiersin.org Under normal conditions, Keap1 targets Nrf2 for degradation, but in the presence of oxidative stress, Nrf2 is stabilized and translocates to the nucleus to activate the transcription of numerous antioxidant and cytoprotective genes. frontiersin.orgmdpi.com this compound has been identified as an activator of this protective pathway. frontiersin.orgresearchgate.net

Research shows that PF11 promotes the expression of Nrf2. researchgate.net In animal models of cognitive impairment, PF11 was found to exert its beneficial effects by regulating the Nrf2/ARE/NLRP3 pathway, linking its antioxidant activity to its anti-inflammatory effects. frontiersin.org The activation of the Keap1/Nrf2 pathway by PF11 represents a significant mechanism for its ability to counteract oxidative stress, a key pathological factor in many diseases. mdpi.comaginganddisease.org

Table 6: Research Findings on this compound and Keap1/Nrf2 Pathway Activation

| Pathway Component | Cell/Animal Model | Key Findings | Reference(s) |

| Nrf2 Expression | Cognitive Impairment Models | PF11 promotes the expression of Nrf2. | researchgate.net |

| Nrf2/ARE/NLRP3 | APP/PS1 Mice | PF11 restored cognitive impairment by regulating the Nrf2/ARE/NLRP3 pathway. | frontiersin.org |

| General Mechanism | General | The Keap1/Nrf2 pathway is a key target for the neuroprotective and antioxidant effects of ginsenosides. | mdpi.com, aginganddisease.org, frontiersin.org |

Regulation of mTORC1 Pathway

Pseudothis compound (PF11) has been identified as a modulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, primarily through its interaction with AMP-activated protein kinase (AMPK). Research demonstrates that PF11 activates autophagy, a cellular degradation process, by regulating the AMPK-mTOR signaling axis frontiersin.orgnih.govresearchgate.net.

In experimental models, PF11 treatment leads to the upregulation of phosphorylated AMPK (p-AMPK) nih.gov. AMPK is a critical energy sensor in cells that, when activated, inhibits the mTORC1 pathway. The study showed that the effects of PF11 on the pathway, including the promotion of Transcription Factor EB (TFEB) nuclear translocation, were diminished when an AMPK blocker was used nih.gov. This indicates that PF11's influence on the mTOR pathway is dependent on its ability to activate AMPK nih.gov. The activation of AMPK and subsequent inhibition of mTOR are linked to the induction of autophagy, which can enhance cell survival under stress conditions, such as in skin flaps frontiersin.orgnih.gov. While some ginsenosides like Rg1 have been shown to activate the PI3K/Akt/mTOR pathway, others like Rg3(S) and Rb1 are reported to downregulate it, highlighting the compound-specific nature of mTOR regulation mdpi.comannualreviews.org.

Enzyme Activity Modulation (e.g., Acetylcholinesterase Inhibition)

Ginsenosides as a class are known to modulate the activity of various enzymes. A key area of investigation has been their effect on acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. The inhibition of AChE is a primary strategy for managing symptoms of Alzheimer's disease spandidos-publications.commdpi.com.

While direct studies on this compound's AChE inhibitory activity are limited, several related findings suggest a potential role. PF11 has been shown to improve cognitive function and exert neuroprotective effects in models of neurodegenerative diseases, actions often associated with the modulation of cholinergic systems oncotarget.comspandidos-publications.com. Other ginsenosides, such as Rg1, Rg5, and Rh3, have been explicitly shown to inhibit AChE activity oncotarget.comspandidos-publications.com. For instance, extracts of black ginseng, which contain a variety of ginsenosides, demonstrate dose-dependent inhibition of both AChE and butyrylcholinesterase (BChE) mdpi.com. Reverse docking studies have also predicted that many ginsenosides can interact with and potentially inhibit AChE koreascience.kr. Given that PF11 is investigated for similar therapeutic applications as known AChE-inhibiting ginsenosides, it is plausible that it shares this mechanism, although further specific research is required.

Gene Expression and Protein Synthesis Regulation

This compound exerts significant influence on cellular function by regulating the expression of various genes and the synthesis of their corresponding proteins. This regulation affects pathways involved in cell survival, apoptosis, and metabolism.

One of the key regulatory nodes for PF11 is the p53 signaling pathway. In models of cisplatin-induced nephrotoxicity, pretreatment with PF11 was found to suppress the activation of the tumor suppressor protein p53 nih.gov. This, in turn, alters the expression of downstream apoptosis-related proteins. Specifically, PF11 reverses the cisplatin-induced changes in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to an anti-apoptotic state nih.gov. Western blot analyses have confirmed that PF11 treatment upregulates the protein levels of Bcl-2 while downregulating the levels of Bax and cleaved-caspase 3, a key executioner of apoptosis frontiersin.org.

PF11 also modulates the expression of genes related to antioxidant defense. It has been shown to increase the protein expression of superoxide (B77818) dismutase 1 (SOD1), heme oxygenase-1 (HO-1), and endothelial nitric oxide synthase (eNOS), all of which play crucial roles in mitigating oxidative stress frontiersin.org. Furthermore, studies on gene co-expression networks have revealed that the accumulation of PF11 in Panax quinquefolium is positively correlated with the expression of 168 transcripts, including three UDP-glycosyltransferase (UGT) genes, suggesting a role in its own biosynthesis and metabolism cjnmcpu.comresearchgate.net.

In the context of metabolic regulation, PF11 acts as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that controls the expression of genes central to adipogenesis and lipid metabolism oncotarget.comoalib.comresearchgate.net.

Cellular Homeostasis and Metabolic Pathway Influence

A primary mechanism of this compound is its ability to protect cells from oxidative damage by bolstering endogenous antioxidant systems and reducing oxidative stress markers. frontiersin.orgalfachemic.com

Pseudothis compound (PF11) has been repeatedly shown to mitigate oxidative stress in various models, including cerebral ischemia and cisplatin-induced nephrotoxicity frontiersin.orgnih.govcaymanchem.com. The compound enhances the activity and levels of key antioxidant enzymes. In vivo studies demonstrate that PF11 prevents decreases in renal glutathione (B108866) peroxidase (GPX) and superoxide dismutase (SOD) levels in response to toxic insults caymanchem.comresearchgate.net. Similarly, it restores the activities of SOD and GPX in models of Parkinson's disease nih.gov. In skin flap models, PF11 treatment increases the expression of SOD1 and heme oxygenase-1 (HO-1), another critical antioxidant enzyme frontiersin.org.

In addition to boosting enzymatic defenses, PF11 also increases the levels of non-enzymatic antioxidants, such as glutathione (GSH) tandfonline.com. Concurrently, it reduces the generation of markers of oxidative damage, including malondialdehyde (MDA) and lipid peroxides caymanchem.comnih.govtandfonline.com. This dual action of enhancing antioxidant capacity while decreasing damaging reactive oxygen species (ROS) contributes significantly to its protective effects frontiersin.orgalfachemic.com.

Table 1: Effects of Pseudothis compound (PF11) on Oxidative Stress Markers and Antioxidant Systems

| Biomarker | Effect of PF11 Treatment | Studied Model | Reference(s) |

|---|---|---|---|

| Antioxidant Enzymes | |||

| Superoxide Dismutase (SOD) | Increased levels/activity | Cisplatin-induced nephrotoxicity, Parkinson's disease model, Skin flaps, H₂O₂-exposed A549 cells | frontiersin.orgcaymanchem.comnih.govtandfonline.com |

| Glutathione Peroxidase (GPX) | Increased levels | Cisplatin-induced nephrotoxicity, Parkinson's disease model | caymanchem.comnih.gov |

| Heme Oxygenase-1 (HO-1) | Increased protein expression | Skin flaps, H₂O₂-exposed A549 cells | frontiersin.orgtandfonline.com |

| Non-Enzymatic Antioxidants | |||

| Glutathione (GSH) | Increased levels | H₂O₂-exposed A549 cells, Cisplatin-induced nephrotoxicity | researchgate.nettandfonline.com |

| Oxidative Damage Markers | |||

| Malondialdehyde (MDA) | Decreased generation | Parkinson's disease model, H₂O₂-exposed A549 cells | nih.govtandfonline.com |

| Lipid Peroxides | Decreased levels | Cisplatin-induced nephrotoxicity | caymanchem.com |

| Reactive Oxygen Species (ROS) | Decreased production | General mechanism | frontiersin.org |

This compound is a potent inhibitor of cellular apoptosis (programmed cell death), a mechanism that contributes to its protective effects in various disease models. alfachemic.com

The anti-apoptotic action of PF11 is largely mediated by its influence on the Bcl-2 family of proteins and the p53 pathway nih.gov. In response to cellular stress, such as that induced by cisplatin (B142131), PF11 pretreatment prevents tubular cell apoptosis nih.govcaymanchem.comresearchgate.net. It achieves this by suppressing the activation of p53 and favorably altering the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins nih.gov. Western blot and immunohistochemistry analyses have confirmed that PF11 treatment significantly upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic proteins Bax and cleaved-caspase 3 frontiersin.org. The reduction in cleaved-caspase 3, an executioner caspase, is a direct indicator of inhibited apoptosis frontiersin.org.

While the effect of PF11 on the cell cycle is not as extensively documented as its anti-apoptotic role, other ginsenosides are known to induce cell cycle arrest, typically at the G0/G1 or G1 phase, as part of their anticancer mechanisms nih.govnih.govalfachemic.com. For example, Ginsenoside Rh2 can arrest leukemia cells in the G1 phase nih.gov. Whether PF11 shares this specific mechanism requires further investigation. The primary reported mechanism for PF11 remains the direct inhibition of the apoptotic cascade frontiersin.orgnih.govalfachemic.com.

As amphiphilic molecules, ginsenosides, including F11, can interact with and modulate the properties of cellular membranes. wikipedia.orgnih.gov This interaction is fundamental to many of their biological effects frontiersin.orgnih.gov. The structure of ginsenosides, featuring a rigid, hydrophobic steroid backbone and one or more hydrophilic sugar moieties, allows them to insert into the lipid bilayer of cell membranes nih.gov.

This insertion can alter the physicochemical properties of the membrane, such as its fluidity, permeability, and the formation of lipid rafts frontiersin.orgnih.gov. The specific effects depend on the number and position of the sugar groups on the ginsenoside molecule nih.govmiloa.eu.

Direct evidence for this compound's membrane activity comes from studies on red blood cells. While some ginsenosides like Rh2 and Rg3 can form pores and induce hemolysis, a protective effect has been observed for others. Specifically, this compound has been shown to protect erythrocytes from heme-induced hemolysis, indicating a stabilizing interaction with the cell membrane frontiersin.orgnih.gov. This suggests that F11 can integrate into the membrane and counteract destabilizing agents. Additionally, ginsenosides have been reported to interact with membrane proteins, such as the P-glycoprotein drug efflux pump, thereby influencing their function, although this has not been specifically detailed for F11 miloa.eu.

Regulation of Adipocyte Differentiation and Adiponectin Secretion

This compound (also known as Pseudothis compound or p-F11), an ocotillol-type saponin primarily found in American ginseng (Panax quinquefolius), has demonstrated notable effects on the regulation of adipocyte biology. mdpi.commdpi.com Research using 3T3-L1 preadipocyte cell lines, a standard model for studying adipogenesis, has revealed that this compound actively promotes fat accumulation and adiponectin secretion. mdpi.comnih.gov This process is underpinned by its interaction with key transcriptional regulators of adipocyte differentiation.

The primary molecular target for this compound in this context is the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear hormone receptor that acts as a master regulator of adipogenesis. nih.govoalib.com this compound functions as a partial agonist of PPARγ. oalib.comresearchgate.net Its binding to PPARγ initiates a cascade of events leading to the differentiation of preadipocytes into mature, functional adipocytes. oalib.com This activation, although modest compared to full agonists like thiazolidinediones (TZDs), is sufficient to drive the adipogenic program. nih.govoalib.com

A crucial aspect of this compound's mechanism is its ability to inhibit the obesity-linked phosphorylation of PPARγ at the serine-273 (Ser-273) residue. mdpi.comnih.gov This phosphorylation is typically mediated by cyclin-dependent kinase 5 (Cdk5) and is associated with the disruption of the PPARγ/RXRα (Retinoid X Receptor α) heterodimer, a complex essential for binding to DNA and regulating gene expression. mdpi.comoalib.com By preventing this phosphorylation, this compound helps maintain the integrity and function of the PPARγ/RXRα complex, thereby promoting the expression of genes involved in adipogenesis and insulin sensitivity. mdpi.comresearchgate.net

Furthermore, this compound has been shown to enhance the secretion and oligomerization of adiponectin in 3T3-L1 adipocytes. nih.govoalib.com Adiponectin is a critical adipokine that regulates insulin sensitivity and metabolic homeostasis. mdpi.com The ability of this compound to promote the formation of higher-order adiponectin complexes is significant, as these oligomers are the most biologically active forms of the protein. oalib.com

| Target Protein | Effect of this compound | Cellular Outcome |

| PPARγ | Partial Agonist Activity | Promotes adipocyte differentiation oalib.comresearchgate.net |

| PPARγ (at Ser-273) | Inhibits Cdk5-mediated phosphorylation | Stabilizes PPARγ/RXRα heterodimer, enhances gene transcription mdpi.comnih.gov |

| Adiponectin | Promotes secretion and oligomerization | Increases levels of biologically active adiponectin nih.govoalib.com |

Receptor Interactions and Binding Specificity

This compound exhibits a complex profile of receptor interactions, demonstrating both specific binding and broader modulatory effects on various signaling pathways. Its amphiphilic nature allows it to interact with cell membranes, potentially influencing the function of membrane-bound proteins. wikipedia.org

The most well-characterized receptor interaction for this compound is with the Aryl Hydrocarbon Receptor (AHR) . plos.org Studies have revealed that this compound can competitively bind to the AHR, displacing the potent ligand [³H]TCDD. plos.org This binding is functional, as it stimulates the transformation of the AHR and its subsequent binding to DNA at Dioxin Response Elements (DREs). plos.org Uniquely, this compound displays a novel dual activity at the AHR; it acts as both a partial agonist, stimulating AHR-dependent gene expression, and an antagonist, capable of inhibiting TCDD-induced gene expression. plos.org This dual functionality suggests a complex interaction with the receptor that could contribute to the distinct biological effects of American ginseng compared to other ginseng species. plos.org

In addition to the AHR, research indicates that this compound interacts with other receptor systems:

Peroxisome Proliferator-Activated Receptor γ (PPARγ): As detailed in the previous section, this compound is a partial agonist for PPARγ, directly binding to this nuclear receptor to modulate adipogenesis. nih.govoalib.comresearchgate.net

μ-Opioid Receptors: Biochemical assays have shown that this compound can functionally attenuate morphine binding to μ-opioid receptors. It was found to inhibit the binding of the opioid antagonist diprenorphine (B84857) with an IC50 of approximately 6.1 μM and reduce morphine's efficacy in stimulating [³⁵S]GTPγS binding and inhibiting cAMP production in cells expressing the receptor. researchgate.net This suggests it may act as an antagonist or negative allosteric modulator at this receptor. researchgate.net

Pregnane X Receptor (PXR): Screening studies have indicated that this compound has an inhibitory effect on the Pregnane X Receptor, a key regulator of drug metabolism genes like CYP3A4. bvsalud.org

Toll-Like Receptor 4 (TLR4): In microglial cells, this compound has been shown to inhibit the interaction and expression of TLR4 and its downstream adaptor protein MyD88 when stimulated by lipopolysaccharide (LPS). nih.gov This action blocks inflammatory signaling pathways, including NF-κB, MAPKs, and Akt. nih.gov

| Receptor Target | Type of Interaction | Demonstrated Effect |

| Aryl Hydrocarbon Receptor (AHR) | Competitive Ligand (Partial Agonist/Antagonist) | Stimulates AHR transformation and DNA binding; inhibits TCDD-induced gene expression plos.org |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Partial Agonist | Activates transcription of genes involved in adipogenesis nih.govoalib.com |

| μ-Opioid Receptor | Antagonist / Modulator | Inhibits ligand binding and downstream signaling (e.g., cAMP inhibition) researchgate.net |

| Pregnane X Receptor (PXR) | Inhibitor | Down-regulates PXR activity bvsalud.org |

| Toll-Like Receptor 4 (TLR4) | Inhibitor of expression/interaction | Suppresses LPS-induced inflammatory signaling pathways nih.gov |

Pharmacological Activities and Biological Effects of Ginsenoside F11 in Pre Clinical Models

Neuroprotective and Cognition-Enhancing Effects

Ginsenoside F11 has demonstrated significant neuroprotective and cognition-enhancing properties in several pre-clinical studies. alfachemic.comlktlabs.com These effects are attributed to its ability to mitigate neuronal damage, reduce neuroinflammation, and improve cognitive functions in various experimental models. alfachemic.comnih.gov

Attenuation of Cognitive Impairment in Animal Models

This compound has shown efficacy in counteracting cognitive deficits in different animal models of cognitive impairment.

D-galactose-treated mice: In a mouse model where cognitive impairment was induced by D-galactose, oral administration of this compound was found to significantly alleviate learning and memory dysfunction. nih.gov This was accompanied by a reduction in neuronal loss and a decrease in the over-activation of microglia in the hippocampus. nih.gov The compound also mitigated oxidative stress by decreasing levels of hydrogen peroxide and malondialdehyde, while increasing superoxide (B77818) dismutase activity and glutathione (B108866) levels. nih.govcaymanchem.com

Scopolamine-induced amnesia: this compound has been shown to antagonize memory dysfunction induced by scopolamine (B1681570) in both mice and rats. oncotarget.comnih.gov In passive avoidance tests, this compound prolonged the latency of avoidance that was shortened by scopolamine. nih.gov Furthermore, in the water-maze test, mice treated with this compound demonstrated a shorter time to locate the platform compared to those treated with scopolamine alone. nih.gov

Interactive Data Table: Effects of this compound on Cognitive Impairment Models

| Animal Model | Inducing Agent | Key Findings | References |

|---|---|---|---|

| Mice | D-galactose | Alleviated cognitive impairment, attenuated neuronal loss, reduced microglial over-activation, and decreased oxidative stress. | nih.govcaymanchem.com |

| Mice and Rats | Scopolamine | Antagonized memory dysfunction and improved performance in passive avoidance and water-maze tests. | researchgate.netoncotarget.comnih.gov |

| Mice | Morphine | Improved behavioral responses in the Morris water maze test. | oncotarget.com |

Mechanisms in Cerebral Ischemia Models

In models of cerebral ischemia, this compound has demonstrated neuroprotective effects through various mechanisms, including the modulation of macrophage polarization. researcher.lifefrontiersin.org Studies have shown that in the context of ischemic stroke, this compound can promote functional recovery by influencing the behavior of microglia and macrophages. nih.gov It has been observed to promote the polarization of these immune cells towards the protective M2 phenotype, which aids in tissue repair and resolution of inflammation, while attenuating the pro-inflammatory M1 phenotype. frontiersin.orgnih.gov This shift in polarization helps to protect neurons from ischemic damage. frontiersin.orgnih.govnih.gov

Anti-amnesic Potential

The anti-amnesic potential of this compound has been demonstrated in various models of memory impairment. oncotarget.comnih.gov It has been shown to antagonize learning and memory deficits induced by substances like scopolamine and morphine in mice. oncotarget.comnih.gov Furthermore, in mouse models of Alzheimer's disease, oral treatment with this compound significantly mitigated learning and memory impairment. nih.gov These findings suggest that this compound may serve as a potential therapeutic agent for conditions associated with memory loss. nih.gov

Anti-inflammatory and Immunomodulatory Properties

This compound exhibits potent anti-inflammatory and immunomodulatory activities, which are central to its neuroprotective effects. alfachemic.comresearchgate.netmdpi.com It can regulate the immune system by exerting both stimulating and inhibitory effects on immune cells, depending on the specific context. alfachemic.com

Modulation of Proinflammatory Cytokines

This compound has been shown to significantly suppress the release of pro-inflammatory mediators. chemfaces.com In studies involving lipopolysaccharide (LPS)-activated microglial cells, this compound inhibited the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). lktlabs.comchemfaces.comselleckchem.com This modulation of cytokine production is a key mechanism underlying its anti-neuroinflammatory effects. selleckchem.com The anti-inflammatory properties of ginsenosides (B1230088), in general, involve the negative regulation of these pro-inflammatory cytokines. nih.gov

Impact on Immune Cell Activation

This compound has a notable impact on the activation of immune cells, particularly microglia, which are the resident immune cells of the central nervous system. mdpi.com It has been observed to mitigate the over-activation of microglia in the hippocampus of D-galactose-treated mice. nih.gov In in-vitro and in-vivo studies, this compound was found to attenuate LPS-induced microglial activation in the cortex and hippocampus by inhibiting the TLR4-mediated signaling pathway. mdpi.comnih.gov By suppressing microglial activation, this compound helps to reduce the production of pro-inflammatory factors, thereby exerting its anti-neuroinflammatory effects. chemfaces.commdpi.com

Interactive Data Table: Anti-inflammatory and Immunomodulatory Effects of this compound

| Activity | Model | Key Findings | References |

|---|---|---|---|

| Modulation of Proinflammatory Cytokines | LPS-activated microglial cells | Suppressed the release of IL-1β, IL-6, and TNF-α. | lktlabs.comchemfaces.comselleckchem.comnih.gov |

| Impact on Immune Cell Activation | D-galactose-treated mice | Mitigated the over-activation of microglia in the hippocampus. | nih.gov |

| LPS-activated microglial cells (in vitro and in vivo) | Attenuated microglial activation by inhibiting the TLR4-mediated signaling pathway. | mdpi.comnih.gov |

Antioxidant Activities

This compound has demonstrated notable antioxidant properties in various pre-clinical studies. caymanchem.comnih.govijhp.net These activities are crucial in mitigating cellular damage caused by oxidative stress, a process implicated in numerous chronic diseases. mdpi.comencyclopedia.pub The antioxidant effects of this compound are primarily attributed to its ability to scavenge reactive oxygen species and enhance the body's endogenous antioxidant defense systems. ijhp.netresearchgate.net

Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to DNA, proteins, and lipids within cells. frontiersin.orgnih.gov Ginsenosides, as a class of compounds, have been shown to act as free-radical scavengers, and many studies suggest they possess antioxidant properties. wikipedia.orgresearchgate.net They can directly scavenge free radicals and ROS, which helps to reduce oxidative damage to cellular components. researchgate.net This protective action helps maintain the integrity and function of cells. researchgate.net While the broader class of ginsenosides is known for ROS scavenging, specific studies detailing the direct ROS scavenging capacity of this compound are part of ongoing research. However, the observed reduction in oxidative stress markers in studies with this compound suggests a role in mitigating ROS-induced damage. caymanchem.comnih.gov

Enhancement of Endogenous Antioxidant Defenses

In addition to directly neutralizing ROS, this compound has been shown to bolster the body's own antioxidant defense mechanisms. caymanchem.comnih.gov Pre-clinical research indicates that ginsenosides can upregulate the expression and activity of endogenous antioxidant enzymes. ijhp.netresearchgate.net

In a rat model of cisplatin-induced nephrotoxicity, administration of Pseudothis compound was found to prevent the decrease in renal levels of glutathione peroxidase (GPX) and superoxide dismutase (SOD), two key antioxidant enzymes. caymanchem.com It also prevented an increase in renal lipid peroxide levels, a marker of oxidative damage. caymanchem.com Similarly, in a mouse model of D-galactose-induced mild cognitive impairment, Pseudothis compound increased hippocampal SOD activity and glutathione (GSH) levels, while reducing levels of malondialdehyde (MDA), another indicator of oxidative stress. caymanchem.comnih.gov Furthermore, in a rat model of Parkinson's disease, Pseudothis compound treatment restored the activities of SOD and glutathione peroxidase (GSH-Px) and decreased the production of MDA. nih.gov These findings suggest that this compound helps to protect cells from oxidative damage by enhancing the function of the endogenous antioxidant system. nih.gov

Table 1: Effect of this compound on Endogenous Antioxidant Markers in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat model of cisplatin-induced nephrotoxicity | Prevented decrease in renal glutathione peroxidase (GPX) and superoxide dismutase (SOD) levels. Prevented increase in renal lipid peroxide levels. | caymanchem.com |

| Mouse model of D-galactose-induced mild cognitive impairment | Increased hippocampal SOD activity and glutathione (GSH) levels. Reduced malondialdehyde (MDA) levels. | caymanchem.comnih.gov |

| Rat model of Parkinson's disease | Restored activities of SOD and glutathione peroxidase (GSH-Px). Decreased production of MDA. | nih.gov |

Anticancer Activities in Cell Lines and Animal Models

This compound has emerged as a compound of interest in cancer research due to its potential to inhibit tumor growth and progression. nih.govalfachemic.com Like other ginsenosides, it has been shown to exert anticancer effects through multiple mechanisms, including the inhibition of tumor cell proliferation, induction of programmed cell death (apoptosis), and suppression of new blood vessel formation (angiogenesis) that tumors need to grow. nih.govalfachemic.comklarity.health

Inhibition of Tumor Cell Growth and Proliferation

Several studies have indicated that ginsenosides can inhibit the proliferation of various cancer cells. nih.govnih.govresearchgate.net While research specifically on this compound is part of a broader investigation into this class of compounds, the general anti-proliferative effects of ginsenosides are well-documented. researchgate.net For instance, ginsenosides have been shown to inhibit the proliferation of breast cancer cells and other cancer cell lines. nih.govresearchgate.net Studies on Pseudothis compound have shown that it does not compromise, and may even enhance, the anti-tumor activity of conventional chemotherapy drugs like cisplatin (B142131) in murine melanoma and Lewis lung cancer xenograft tumor models. researchgate.net

Induction of Apoptosis Pathways

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and proliferate uncontrollably. frontiersin.org A key mechanism of many anticancer agents is the induction of apoptosis in tumor cells. e-jarb.org Ginsenosides have been shown to induce apoptosis through various signaling pathways. nih.govnih.gov

In a study on cisplatin-induced nephrotoxicity, Pseudothis compound was found to suppress the activation of p53 and reverse the ratio of Bax/Bcl-2, which in turn inhibited tubular cell apoptosis. researchgate.net While this study focused on protecting normal cells, the modulation of these key apoptotic regulators suggests a potential mechanism for inducing apoptosis in cancer cells as well. Other ginsenosides have been shown to induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells, by activating caspase cascades and modulating the expression of apoptosis-related proteins. frontiersin.orge-jarb.orgmdpi.com

Table 2: Pro-apoptotic Mechanisms of Ginsenosides (General)

| Cancer Cell Line/Model | Ginsenoside(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Gastric/Colon cancer cells | General ginsenosides | Stimulate activity of caspase-8, initiating Fas signaling pathway. | frontiersin.org |

| Colon cancer cells | Korean Red Ginseng (containing various ginsenosides) | Increased apoptotic cells and sub-G1 cells, activated caspases. | mdpi.com |

| Breast cancer cells (MCF-7) | Compound K (a ginsenoside metabolite) | Activated intrinsic apoptotic pathway. | e-jarb.org |

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. mdpi.com The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov Several ginsenosides have demonstrated anti-angiogenic properties. frontiersin.orgmdpi.com

Studies have shown that ginsenosides can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are involved in forming new blood vessels. thieme-connect.com They may also interfere with the expression of various factors associated with angiogenesis, such as vascular endothelial growth factor (VEGF). frontiersin.orgfrontiersin.org For example, ginsenoside Rg3 has been reported to downregulate the expression of VEGF and its receptor. frontiersin.org While specific studies on the direct anti-angiogenic effects of this compound are still emerging, the known anti-angiogenic properties of the broader ginsenoside family suggest this as a potential mechanism of its anticancer activity. alfachemic.comfrontiersin.org

Modulation of Metastasis-Related Processes

Ginsenosides, as a class of compounds, have demonstrated the ability to interfere with the metastatic cascade of cancer cells through various mechanisms. frontiersin.org Research indicates that certain ginsenosides can suppress the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. frontiersin.orgresearchgate.net For instance, ginsenoside Rh2 has been shown to inhibit the metastasis of glioblastoma by downregulating MMP13. nih.gov Furthermore, ginsenosides can modulate signaling pathways implicated in metastasis, including the PI3K/Akt and NF-κB pathways. frontiersin.orgfrontiersin.org Compound K, a metabolite of other ginsenosides, suppresses the activation of NF-κB induced by TNF-α, thereby inhibiting the migration and invasion of cancerous cells. frontiersin.orgresearchgate.net While the broader family of ginsenosides exhibits anti-metastatic properties, specific studies focusing solely on the direct effects of this compound on metastasis-related processes are less detailed. However, the known anti-inflammatory and immunomodulatory actions of ginsenosides suggest a potential role in creating a tumor microenvironment that is less conducive to metastasis. frontiersin.org

Cardioprotective Effects in Animal Models

This compound, also known as Pseudothis compound, has been identified as a significant bioactive component of American ginseng with notable cardiovascular protective properties. frontiersin.orgnih.gov

Research has indicated that the cardiovascular benefits of this compound are linked to its ability to enhance the production of nitric oxide (NO). alfachemic.com Nitric oxide is a critical signaling molecule that promotes vasodilation, the widening of blood vessels, which leads to improved blood flow and can help lower blood pressure. alfachemic.com The mechanism often involves the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vascular endothelium. frontiersin.org While many studies focus on the general effects of ginsenosides, the vasodilatory action of this compound is a key aspect of its cardioprotective profile. alfachemic.comnih.gov In a study on random-pattern skin flaps, Pseudothis compound (PF11) was found to increase the levels of eNOS, suggesting its role in promoting NO production and associated vasodilation. frontiersin.org

The endothelium plays a crucial role in cardiovascular health, and its dysfunction is a hallmark of many cardiovascular diseases. This compound has been shown to positively influence endothelial function. Extracts from Panax quinquefolius containing Pseudothis compound promoted the growth of intersegmental vessels in a zebrafish model, indicating a pro-angiogenic effect that is fundamental to endothelial cell function. researcher.life By stimulating NO production, this compound helps maintain the normal function of endothelial cells, which is vital for regulating vascular tone and preventing thrombosis. alfachemic.comfrontiersin.org The compound's ability to protect vascular endothelial cells has been noted in various preclinical models. acs.org

Myocardial ischemia-reperfusion (I/R) injury is a complex phenomenon that can cause significant damage to the heart muscle. medsci.org A key contributor to this damage is the overproduction of reactive oxygen species (ROS). plos.org Several ginsenosides have demonstrated protective effects against I/R injury by mitigating oxidative stress and inhibiting apoptosis. plos.orgmdpi.comaginganddisease.org Pseudothis compound, in particular, has been shown to confer protection against cerebral ischemia and alleviate oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD). frontiersin.orgfrontiersin.org In a study using a random skin flap model, which involves ischemia-reperfusion, PF11 treatment increased the levels of anti-oxidative stress-related proteins SOD1 and HO1, and alleviated apoptosis. frontiersin.org These findings suggest that this compound likely mitigates myocardial I/R injury through similar mechanisms involving the reduction of oxidative stress and inhibition of cell death.

The zebrafish has emerged as a valuable vertebrate model for studying heart failure. frontiersin.orgqascf.com In a verapamil-induced heart failure model in zebrafish, Pseudothis compound was identified as a key pharmacodynamic marker responsible for the anti-heart failure effects of American ginseng. frontiersin.orgnih.govnih.gov Treatment with Pseudothis compound was shown to significantly improve heart failure in these models. frontiersin.orgqascf.com Specifically, it helped to ameliorate the expansion of the pericardial area and venous congestion, which are characteristic signs of heart failure in this model. frontiersin.org Further investigation revealed that its mechanism may involve inhibiting apoptosis to protect cardiomyocytes from damage. frontiersin.org

Metabolic Regulation and Anti-diabetic Potential in Pre-clinical Models

This compound has shown significant promise in the regulation of metabolic processes, particularly in the context of type 2 diabetes. oncotarget.com A key finding is that Pseudothis compound (p-F11) acts as a novel partial agonist for the peroxisome proliferator-activated receptor γ (PPARγ). oncotarget.comoalib.com PPARγ is a nuclear receptor that is a master regulator of adipocyte differentiation and a primary target for the thiazolidinedione (TZD) class of anti-diabetic drugs. oalib.com

Unlike full PPARγ agonists which can have undesirable side effects, p-F11 activates PPARγ with only modest adipogenic activity. oalib.com Importantly, p-F11 promotes the oligomerization and secretion of adiponectin in 3T3-L1 adipocytes. oalib.com Adiponectin is a beneficial hormone secreted by fat cells that enhances insulin (B600854) sensitivity. Furthermore, p-F11 was found to inhibit the obesity-linked phosphorylation of PPARγ at the Ser-273 site by Cdk5, a modification associated with insulin resistance. oalib.com These findings suggest that this compound has the potential to be developed as a new PPARγ-targeted therapeutic for type 2 diabetes with a potentially more favorable profile than existing full agonists. oalib.com The broader class of ginsenosides has been noted for its ability to improve blood glucose through various mechanisms, including regulating glucose transport and improving insulin resistance via pathways like PI3K/Akt. frontiersin.orgfrontiersin.org

Data Tables

Table 1: Summary of Cardioprotective Effects of this compound in Pre-clinical Models

| Pharmacological Effect | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Vasodilation | General Research | Enhances nitric oxide (NO) production, which promotes vasodilation and improves blood flow. | alfachemic.com |

| NO Production | Random-Pattern Skin Flaps (Rat) | Increased levels of endothelial nitric oxide synthase (eNOS). | frontiersin.org |

| Endothelial Function | Zebrafish | Promoted intersegmental vessel growth. | researcher.life |

| Myocardial I/R Injury | Random-Pattern Skin Flaps (Rat) | Alleviated oxidative stress by increasing SOD1 and HO1; reduced apoptosis. | frontiersin.org |

| Heart Failure | Zebrafish (Verapamil-induced) | Identified as a key pharmacodynamic marker against heart failure; improved cardiac function and reduced pericardial edema. | frontiersin.orgnih.govqascf.comnih.gov |

Table 2: Summary of Metabolic Regulation Effects of this compound

| Pharmacological Effect | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| PPARγ Agonism | 3T3-L1 Adipocytes | Acts as a novel partial PPARγ agonist. | oncotarget.comoalib.com |

| Adiponectin Regulation | 3T3-L1 Adipocytes | Promotes adiponectin oligomerization and secretion. | oalib.com |

| Insulin Sensitization | In vitro | Inhibits obesity-linked phosphorylation of PPARγ at Ser-273. | oalib.com |

Improvement of Insulin Sensitivity

This compound has demonstrated potential in improving insulin sensitivity through its action as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). oalib.comnih.gov PPARγ is a critical nuclear receptor that regulates adipocyte differentiation and is a target for anti-diabetic drugs. oalib.com Unlike full PPARγ agonists, which can have undesirable side effects, this compound exhibits more modest activity. oalib.comchemfaces.com

A key mechanism through which this compound is thought to improve insulin sensitivity is by inhibiting the obesity-linked phosphorylation of PPARγ at the serine-273 (Ser-273) residue by cyclin-dependent kinase 5 (Cdk5). oalib.comchemfaces.comnih.gov This specific phosphorylation is associated with insulin resistance. By blocking this process, this compound helps to maintain the proper function of PPARγ, which is crucial for regulating genes involved in metabolic homeostasis. oalib.com This action suggests that this compound could be a candidate for developing new therapies for type 2 diabetes. oalib.comnih.govoncotarget.com

Pre-clinical studies have shown that various ginsenosides can positively impact insulin resistance. For instance, ginsenoside Rb1 has been found to improve insulin sensitivity by reducing fat accumulation in the liver and suppressing inflammation in adipocytes. researchgate.net Similarly, ginsenoside Re has been shown to ameliorate brain insulin resistance in mice fed a high-fat diet. oncotarget.comresearchgate.netmdpi.com While these findings are for different ginsenosides, they highlight the general potential of this class of compounds in addressing insulin resistance.

Adiponectin Oligomerization and Secretion

This compound has been shown to promote the oligomerization and secretion of adiponectin in 3T3-L1 adipocytes, which are a commonly used cell line in metabolic research. oalib.comchemfaces.commdpi.comnih.gov Adiponectin is a hormone secreted by fat cells that plays a crucial role in regulating glucose levels and fatty acid breakdown. The oligomerization of adiponectin, or the process of its molecules assembling into higher-order complexes, is essential for its biological activity. oalib.com

The ability of this compound to enhance both the formation of these active adiponectin complexes and their subsequent secretion from adipocytes is a significant finding. oalib.commdpi.comlktlabs.com This action is directly linked to its partial agonism of PPARγ. oalib.comnih.gov By promoting adiponectin secretion, this compound can contribute to improved insulin sensitivity, as higher levels of circulating adiponectin are associated with enhanced insulin action. oalib.com

The table below summarizes the key pre-clinical findings regarding this compound's effects on insulin sensitivity and adiponectin.

| Pharmacological Effect | Mechanism of Action | Pre-clinical Model | Key Findings | Reference |

| Improvement of Insulin Sensitivity | Partial PPARγ agonist; inhibits Cdk5-mediated phosphorylation of PPARγ at Ser-273. | --- | Suggests potential as a therapeutic for type 2 diabetes. | oalib.comnih.gov |

| Adiponectin Regulation | Promotes adiponectin oligomerization and secretion. | 3T3-L1 adipocytes | Enhances the formation and release of biologically active adiponectin. | oalib.comchemfaces.commdpi.comnih.gov |

Structure Activity Relationships of Ginsenoside F11 and Its Analogues

Role of the Aglycone Structure (Ocotillol-Type) in Pharmacological Profiles

Ginsenoside F11 is classified as an ocotillol-type ginsenoside, a subtype characterized by a five-membered epoxy ring at C-20 of the dammarane (B1241002) skeleton. mdpi.commiloa.eu This structural feature distinguishes them from the more common protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types and imparts unique pharmacological properties. nih.govencyclopedia.pub

Ocotillol-type compounds have garnered attention for their potential antibacterial, anticancer, and anti-inflammatory activities. nih.govencyclopedia.pubnih.gov The tetracyclic triterpenoid (B12794562) structure with an integrated furan (B31954) ring is a key contributor to these effects. nih.gov The ocotillol-type side chain, in conjunction with the dammarane skeleton, has been shown to be a potent inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. plos.org

The metabolism of oral ocotillol-type ginsenosides (B1230088) by gut microbiota can lead to the formation of ocotillol-type sapogenins, which may have their own distinct biological activities. nih.gov The unique aglycone structure of ocotillol-type ginsenosides like F11 provides a distinct framework that influences their interaction with biological targets, setting them apart from other ginsenoside classes. nih.govontosight.ai

Impact of Hydroxyl Group Number and Position on Activities

The number and location of hydroxyl (-OH) groups on the ginsenoside aglycone significantly influence their pharmacological activity. miloa.eunih.gov These polar groups affect how the molecule interacts with cell membranes and its specific binding proteins. mdpi.commiloa.eu

The cytotoxic effects of dammarane glucosides have been observed to be inversely proportional to the number of hydroxyl groups on the aglycone. d-nb.info The position of these groups is also critical. For example, the presence of a hydroxyl group at C-6 is a defining feature of the protopanaxatriol (PPT) type ginsenosides and differentiates their activity from the protopanaxadiol (PPD) types, which lack this feature. nih.gov

Stereoselectivity and its Consequences on Bioactivity

Stereochemistry, particularly at the C-20 and C-24 positions, plays a crucial role in the biological activity of ginsenosides. ontosight.aicjnmcpu.com this compound is specifically the 24(R)-pseudothis compound, and this spatial arrangement is a key determinant of its function. miloa.euresearchgate.net

The configuration at C-20 often leads to different pharmacological effects between 20(S) and 20(R) stereoisomers. nih.gov For instance, 20(S)-ginsenosides are often reported to have stronger anticancer and chemopreventive effects than their 20(R) counterparts. miloa.eu The 20(S) configuration can also influence physical properties, such as water solubility. nih.gov

In ocotillol-type ginsenosides, the stereochemistry at C-24 is also significant. For antibacterial activity, the 24(S)-configuration is often preferred. encyclopedia.pub However, modifications at other positions, such as C-3, can alter this preference. encyclopedia.pub The stereoselective interactions with biological targets, such as lipid membranes and specific receptors, are thought to be the basis for these differences in activity. miloa.euplos.org The precise three-dimensional structure of the ginsenoside, dictated by its stereochemistry, is fundamental to its ability to fit into the binding sites of target proteins and exert its biological effects. ontosight.ai

Interactive Table: Stereoisomerism and Bioactivity of Ginsenosides

Computational Chemistry and Molecular Docking Studies for this compound Analogues

Computational methods, including molecular docking and molecular dynamics simulations, are increasingly used to investigate the structure-activity relationships of ginsenosides at a molecular level. nih.govnih.gov These in silico approaches help to predict and rationalize the interactions between ginsenosides and their biological targets.

Molecular docking studies have been employed to understand the binding of ginsenosides to various proteins. For instance, the binding energy of ginsenoside Re with different cyclodextrins was successfully predicted, which correlated with experimental solubility data. mdpi.comresearchgate.net Such studies can elucidate how ginsenosides fit into the binding pockets of enzymes and receptors, highlighting key interactions like hydrogen bonds. nih.gov

For ginsenoside analogues, molecular docking can predict how structural modifications would affect binding affinity and, consequently, biological activity. worldscientific.com For example, studies on ginsenoside F1 have used molecular docking to define its inhibitory action on p38 MAP kinase by identifying interactions with active site residues. nih.gov Similarly, network pharmacology combined with molecular docking has been used to predict the targets and pathways of various ginsenosides in the treatment of diseases like heart failure. nih.gov While specific molecular docking studies focusing exclusively on this compound are not widely reported in the provided context, the application of these computational tools to its analogues provides a powerful framework for predicting its interactions and guiding the synthesis of new, potentially more active derivatives.

Analytical Methodologies for Ginsenoside F11 Quantification and Profiling

Spectroscopic Methods for Identification and Purity Assessment

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of a compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural determination of organic molecules. For ginsenosides (B1230088) like F11, a combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., HMQC, HMBC) NMR experiments is used to establish the complete chemical structure. tandfonline.comgoogle.comresearchgate.net These analyses allow for the precise assignment of all hydrogen and carbon atoms in the molecule, confirming the aglycone skeleton, the types and sequence of sugar units in the glycosidic chains, and their attachment points. tandfonline.com NMR is the definitive method used to characterize newly isolated ginsenosides and to confirm the identity of reference standards used in quantitative analyses. tandfonline.comgoogle.com

Table 4: ¹³C-NMR Spectroscopic Data for Pseudoginsenoside F11 (in Pyridine-d5)

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | 39.2 | 18 | 16.2 |

| 2 | 26.7 | 19 | 17.2 |

| 3 | 78.2 | 20 | 88.0 |